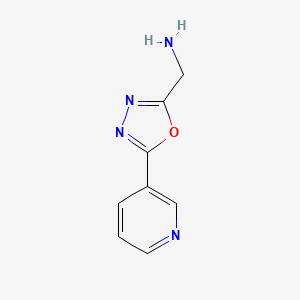

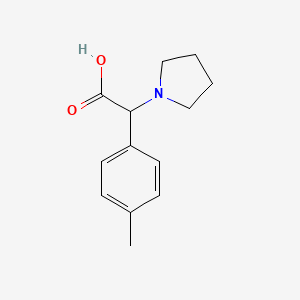

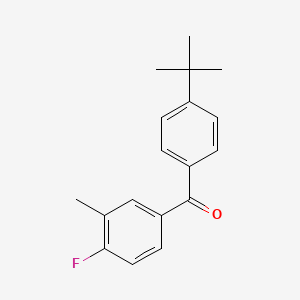

![molecular formula C15H20FNO4S B1325155 [1-({[(4-Fluorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid CAS No. 1176582-75-4](/img/structure/B1325155.png)

[1-({[(4-Fluorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-({[(4-Fluorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid (FPMA) is an organic compound with a wide range of applications in the biomedical and chemical industries. FPMA is a chiral molecule, meaning it has two different forms, each with its own distinct properties. It is an important intermediate in the synthesis of pharmaceuticals, and its unique properties make it a useful tool in scientific research.

Scientific Research Applications

1. Synthesis and Characterization

A study by Ikram et al. (2015) focused on the synthesis and characterization of a Schiff base ligand related to the structure of [1-({[(4-Fluorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid. The study involved the reaction of the amino acid [1-(aminomethyl)cyclohexyl]acetic acid with 2-hydroxynaphthaldehyde, leading to the creation of a novel ligand. This ligand was characterized using spectroscopic methods and single crystal diffraction (Ikram et al., 2015).

2. Application in Molecular Modeling

The same study by Ikram et al. also explored the applications of the synthesized compounds in molecular modeling. Specifically, the zinc complex of this compound demonstrated inhibitory activity against xanthine oxidase, an enzyme involved in purine metabolism. This finding was supported by molecular modeling studies using the auto dock program, suggesting potential therapeutic applications (Ikram et al., 2015).

3. Utility in Carbohydrate Chemistry

Spjut et al. (2010) reported on the development and evaluation of a 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group, designed for the protection of hydroxyl groups in carbohydrate chemistry. This research highlights the utility of fluorophenylsulfonyl-based compounds in complex organic syntheses, particularly in the synthesis of carbohydrate derivatives (Spjut et al., 2010).

4. Role in Acid Amplifiers for EUV Lithography

Kruger et al. (2009) synthesized new compounds, including those with a fluorinated sulfonic acid structure similar to [1-({[(4-Fluorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid, for use as acid amplifiers in extreme ultraviolet (EUV) photoresists. This research demonstrates the application of such compounds in the field of photolithography, contributing to the development of advanced materials for semiconductor manufacturing (Kruger et al., 2009).

properties

IUPAC Name |

2-[1-[[(4-fluorophenyl)sulfonylamino]methyl]cyclohexyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO4S/c16-12-4-6-13(7-5-12)22(20,21)17-11-15(10-14(18)19)8-2-1-3-9-15/h4-7,17H,1-3,8-11H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFJAKYRESNAMSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CC(=O)O)CNS(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-({[(4-Fluorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

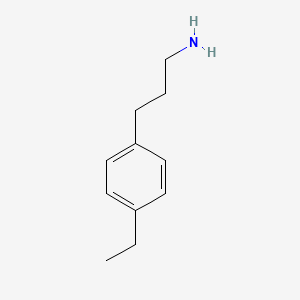

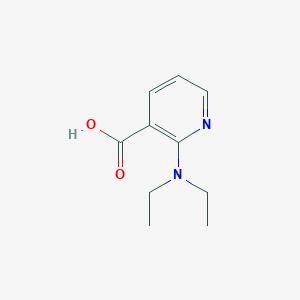

![2-(Imidazo[1,2-a]pyrimidin-2-yl)ethan-1-amine](/img/structure/B1325080.png)

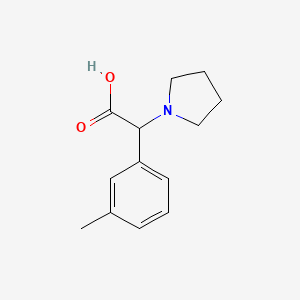

![2-[3,4-Dihydro-1(2H)-quinolinyl]nicotinic acid](/img/structure/B1325110.png)